molecular formula C10H12ClNO2 B3392217 3-(chloromethyl)-N-methoxy-N-methylbenzamide CAS No. 881210-56-6

3-(chloromethyl)-N-methoxy-N-methylbenzamide

Cat. No.: B3392217
CAS No.: 881210-56-6
M. Wt: 213.66 g/mol
InChI Key: SIGRJCOXOPMMLD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-methoxy-N-methylbenzamide: is an organic compound characterized by the presence of a chloromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Chloromethylation of Benzamide

      Starting Material: Benzamide

      Reagents: Chloromethyl methyl ether (MOM-Cl), a base such as sodium hydroxide (NaOH)

      Conditions: The reaction typically occurs under basic conditions to facilitate the nucleophilic substitution of the hydrogen atom on the benzamide with the chloromethyl group.

  • N-Methylation

      Starting Material: 3-(Chloromethyl)benzamide

      Reagents: Methyl iodide (CH3I), a base such as potassium carbonate (K2CO3)

      Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) to promote the nucleophilic substitution of the hydrogen atom on the nitrogen with a methyl group.

  • N-Methoxylation

      Starting Material: 3-(Chloromethyl)-N-methylbenzamide

      Reagents: Methoxyamine hydrochloride (CH3ONH2·HCl), a base such as triethylamine (Et3N)

      Conditions: The reaction is performed in a solvent like dichloromethane (DCM) under mild heating to introduce the methoxy group.

Industrial Production Methods

Industrial production of 3-(chloromethyl)-N-methoxy-N-methylbenzamide typically involves the scale-up of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Nucleophilic Substitution

      Reagents: Sodium azide (NaN3), potassium cyanide (KCN)

      Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.

      Products: Azide or nitrile derivatives, respectively.

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Conducted under acidic or basic conditions.

      Products: Carboxylic acids or ketones, depending on the specific reaction pathway.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Typically performed in ether solvents.

      Products: Alcohols or amines, depending on the specific functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Polar aprotic solvents (DMF, DMSO), moderate temperatures (25-50°C)

    Oxidation: Acidic or basic aqueous solutions, elevated temperatures (50-100°C)

    Reduction: Ether solvents (diethyl ether, THF), low temperatures (0-25°C)

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Protecting Group Chemistry: The methoxy and methyl groups can serve as protecting groups for amines and alcohols.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Protein Labeling: Used in the modification of proteins for studying protein-protein interactions.

Medicine

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the field of oncology.

    Diagnostic Agents: Potential use in the development of diagnostic agents for imaging studies.

Industry

    Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.

    Material Science: Investigated for its potential in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-N-methoxy-N-methylbenzamide exerts its effects typically involves the interaction with nucleophilic sites on target molecules. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules. This interaction can inhibit enzyme activity or modify protein function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzamide: Lacks the methoxy and methyl groups, making it less versatile in certain synthetic applications.

    N-Methoxy-N-methylbenzamide: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    3-(Bromomethyl)-N-methoxy-N-methylbenzamide: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.

Uniqueness

3-(Chloromethyl)-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

3-(chloromethyl)-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGRJCOXOPMMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881210-56-6
Record name 3-(chloromethyl)-N-methoxy-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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